molecular formula C17H10BrN3O2S B11654435 N-(2,1,3-benzothiadiazol-4-yl)-5-(4-bromophenyl)furan-2-carboxamide

N-(2,1,3-benzothiadiazol-4-yl)-5-(4-bromophenyl)furan-2-carboxamide

Cat. No.: B11654435
M. Wt: 400.3 g/mol
InChI Key: JDLVXRIHBQJQAX-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-5-(4-bromophenyl)furan-2-carboxamide is a complex organic compound that features a benzothiadiazole moiety, a bromophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-5-(4-bromophenyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiadiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with sulfur and nitrous acid.

    Bromination of the Phenyl Ring:

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Coupling Reactions: The final step involves coupling the benzothiadiazole moiety with the bromophenyl-furan carboxamide through a condensation reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.

    Reduction: Reduction reactions can target the nitro groups on the benzothiadiazole moiety, converting them to amines.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Furan-2,3-diones.

    Reduction: Amino derivatives of benzothiadiazole.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-5-(4-bromophenyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-5-(4-bromophenyl)furan-2-carboxamide depends on its application:

    Biological Systems: It may interact with DNA or proteins, leading to changes in cellular processes. The benzothiadiazole moiety can intercalate into DNA, disrupting replication and transcription.

    Organic Electronics: The compound can act as an electron acceptor in organic photovoltaic cells, facilitating the transfer of electrons and improving the efficiency of the device.

Comparison with Similar Compounds

Similar Compounds

    N-(2,1,3-benzothiadiazol-4-yl)-5-phenylfuran-2-carboxamide: Lacks the bromine atom, which may affect its reactivity and applications.

    N-(2,1,3-benzothiadiazol-4-yl)-5-(4-chlorophenyl)furan-2-carboxamide: Contains a chlorine atom instead of bromine, which can lead to different chemical properties and reactivity.

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)-5-(4-bromophenyl)furan-2-carboxamide is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules. Additionally, the combination of benzothiadiazole and furan rings provides unique electronic properties that are valuable in organic electronics.

Properties

Molecular Formula

C17H10BrN3O2S

Molecular Weight

400.3 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-5-(4-bromophenyl)furan-2-carboxamide

InChI

InChI=1S/C17H10BrN3O2S/c18-11-6-4-10(5-7-11)14-8-9-15(23-14)17(22)19-12-2-1-3-13-16(12)21-24-20-13/h1-9H,(H,19,22)

InChI Key

JDLVXRIHBQJQAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Br

Origin of Product

United States

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